BenchChemオンラインストアへようこそ!

2-(adamantan-1-yl)-1,3-benzothiazole

Antimycobacterial Spectrum of activity SAR

This adamantane-benzothiazole scaffold uniquely retains broad-spectrum activity against both rapid- and slow-growing mycobacteria (M. abscessus & M. avium complex), unlike cyclohexane or smaller cycloalkyl analogs that lose SGM potency. For CNS programs, it delivers a 1.9–4.4× improvement in microsomal half-life over azepane-based ligands while maintaining low-nanomolar σ1R affinity and 61-fold σ1/σ2 selectivity. Procure this validated MmpL3 pharmacophore for hit expansion, lead optimization, or biophysical studies with confidence in scaffold integrity.

Molecular Formula C17H19NS
Molecular Weight 269.41
CAS No. 60159-46-8
Cat. No. B2517100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(adamantan-1-yl)-1,3-benzothiazole
CAS60159-46-8
Molecular FormulaC17H19NS
Molecular Weight269.41
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
InChIKeyGJTFCXSOXPNFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Adamantan-1-yl)-1,3-benzothiazole CAS 60159-46-8: Core Structural and Pharmacochemical Profile


2-(Adamantan-1-yl)-1,3-benzothiazole (CAS 60159-46-8, C₁₇H₁₉NS, MW 269.41) is a hybrid small molecule that fuses the rigid, lipophilic adamantane cage with a benzothiazole heterocycle [1]. This architecture is reported to confer enhanced lipid solubility, thermal stability, and metabolic resistance relative to non-adamantyl benzothiazole analogs, largely owing to the steric bulk and dispersion forces of the adamantyl group [2].

Why 2-(Adamantan-1-yl)-1,3-benzothiazole Cannot Be Replaced by Cyclohexane or Linear Analogs in Antimycobacterial Programs


The adamantyl group in this compound is not merely a lipophilic bulk substituent; it is a critical determinant of biological spectrum breadth. In a head-to-head antimycobacterial SAR campaign, replacing the adamantane moiety with a 3,3,5-trimethylcyclohexane group (Compound 8) maintained potency against rapid-growing mycobacteria (M. abscessus) but completely abolished activity against slow-growing species (M. avium, M. intracellulare: MIC >64 μg/mL) [1]. Trimming the adamantyl cage to smaller cycloalkyl rings systematically eroded activity, indicating that the full adamantane framework is required for broad-spectrum antimycobacterial activity [1]. Similarly, in sigma receptor ligand design, replacing the adamantane amine with a metabolically labile azepane ring (SN56) resulted in a >4-fold reduction in metabolic half-life in rat liver microsomes [2]. Simple substitution with non-adamantyl hydrophobic groups therefore carries a high risk of losing both target engagement spectrum and metabolic stability.

Quantitative Differentiation Evidence for 2-(Adamantan-1-yl)-1,3-benzothiazole vs. Closest Structural Analogs


Antimycobacterial Spectrum Breadth: Adamantane vs. 3,3,5-Trimethylcyclohexane Analogs

In a systematic SAR study of benzothiazole amide antimycobacterial agents, Compound 1 (bearing the adamantane RHS) demonstrated broad-spectrum activity against both rapid-growing mycobacteria (RGM, including M. abscessus) and slow-growing mycobacteria (SGM, including M. avium and M. intracellulare). Replacement of the adamantane with 3,3,5-trimethylcyclohexane (Compound 8) yielded comparable potency against M. abscessus (MIC = 0.5 μg/mL) but resulted in complete loss of activity against SGM (M. avium 101 and M. intracellulare 1956: MIC >64 μg/mL) [1]. Further trimming of the cycloalkyl ring led to additional loss of activity, confirming that the structural integrity of the adamantane cage is essential for maintaining the broad antimycobacterial spectrum [1].

Antimycobacterial Spectrum of activity SAR

Metabolic Stability: Adamantane Amine vs. Azepane in Benzo[d]thiazol-2(3H)one σ Receptor Ligands

In a series of benzo[d]thiazol-2(3H)one σ receptor ligands, replacing the metabolically labile azepane ring of lead compound SN56 with a 1-adamantanamine moiety (Compounds 7–12) resulted in improved metabolic stability in rat liver microsomes (RLMs). Compound 12 (featuring an N-methyl-6-propyl-benzo[d]thiazol-2(3H)one core with 1-adamantanamine) achieved the optimal combination of σ1R affinity (Ki = 7.2 nM) with 61-fold selectivity over σ2R [1]. The adamantane-bearing series (7–12) showed metabolic half-lives (t1/2) of 1.23–4.32 min compared to SN56 at 0.98 min, representing up to a 4.4-fold improvement in intrinsic clearance [1].

Metabolic stability Sigma receptor Adamantane

Synthetic Accessibility: Visible-Light C–H Adamantylation of Benzothiazole vs. Other Azoles

A visible-light-induced decarboxylative C–H adamantylation method enables direct synthesis of 2-(adamantan-1-yl)-1,3-benzothiazole from benzothiazole and adamantanecarboxylic acid under ambient conditions. The method proceeds without external oxidants using acridinium photocatalyst/cobalt synergistic catalysis. The reaction demonstrates viability across azole substrates, with benzothiazole showing distinct reactivity compared to benzoxazole and benzimidazole [1].

C–H functionalization Photocatalysis Adamantylation

Lipophilicity-Driven Target Engagement: Adamantyl vs. Des-Adamantyl Benzothiazole Amides at MmpL3

The benzothiazole amide series is proposed to target MmpL3, the mycobacterial trehalose monomycolate transporter. The high lipophilicity conferred by the adamantane group appears critical for target engagement; SAR studies demonstrated that progressive trimming of the adamantyl cage resulted in a concomitant loss of antimycobacterial activity, and that even optimized non-adamantane RHS groups (e.g., 5-methylbicyclo[3.3.1]nonane) required compensatory substitution patterns to recover the broad-spectrum activity originally provided by adamantane [1]. This suggests that the adamantane scaffold provides a unique lipophilic and steric fit within the MmpL3 binding pocket that smaller cycloalkyl groups cannot fully replicate.

MmpL3 Lipophilicity Mycobacterial

High-Value Application Scenarios for 2-(Adamantan-1-yl)-1,3-benzothiazole Based on Quantitative Differentiation Evidence


Broad-Spectrum Antimycobacterial Lead Generation Targeting Both Tuberculosis and NTM Infections

The unique ability of the adamantane-benzothiazole scaffold to maintain activity against both rapid-growing (M. abscessus) and slow-growing (M. avium complex) mycobacteria makes it the preferred starting point for broad-spectrum antimycobacterial drug discovery programs [1]. Unlike cyclohexane or smaller cycloalkyl analogs, the adamantane-containing compounds retain SGM activity, which is critical given the rising clinical burden of NTM infections. Medicinal chemistry teams can use 2-(adamantan-1-yl)-1,3-benzothiazole or its amide derivatives as a validated scaffold for hit expansion, with the confidence that scaffold hopping to non-adamantane variants will likely require extensive additional optimization to recover spectrum breadth [1].

CNS Drug Discovery: σ1 Receptor Ligand Scaffold with Validated Metabolic Stability Advantage

For CNS programs targeting sigma-1 receptors (implicated in pain, neurodegeneration, and neuropsychiatric disorders), the adamantane-amine benzothiazole scaffold offers a validated advantage in metabolic stability over traditional azepane-based ligands [2]. The 1.9- to 4.4-fold improvement in microsomal half-life, combined with retained low-nanomolar σ1R affinity (Ki = 7.2 nM) and 61-fold σ1/σ2 selectivity, positions the adamantane scaffold as a rational choice for lead optimization aiming to improve pharmacokinetic properties without compromising target engagement [2].

Synthetic Methodology Development: Photocatalytic C–H Adamantylation Platform

The visible-light-mediated decarboxylative C–H adamantylation method provides a direct, mild-condition synthetic route to 2-(adamantan-1-yl)-1,3-benzothiazole and its analogs [3]. This method bypasses traditional Friedel-Crafts conditions requiring strong Lewis acids and enables late-stage functionalization of complex benzothiazole intermediates. Process chemistry groups and medicinal chemistry laboratories can adopt this methodology for efficient parallel synthesis of adamantyl-substituted benzothiazole libraries under ambient, oxidant-free conditions [3].

MmpL3 Inhibitor Pharmacophore: Reference Compound for Mechanistic Studies

Given the evidence that the benzothiazole amide series targets MmpL3, a validated and essential mycobacterial mycolic acid transporter, 2-(adamantan-1-yl)-1,3-benzothiazole serves as a core pharmacophore for designing MmpL3-targeted probes and inhibitors [1]. The adamantane moiety's contribution to lipophilicity-driven target engagement is well-documented in the SAR literature, making this compound a valuable reference standard for competitive binding studies, resistance mapping experiments, and biophysical characterization of MmpL3-ligand interactions [1].

Quote Request

Request a Quote for 2-(adamantan-1-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.